4-tert-butyl-N,N-bis(cyanomethyl)benzamide
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Overview
Description
4-tert-butyl-N,N-bis(cyanomethyl)benzamide is an organic compound with the molecular formula C15H17N3O. It is a benzamide derivative characterized by the presence of a tert-butyl group and two cyanomethyl groups attached to the nitrogen atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4-tert-butyl-N,N-bis(cyanomethyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with N,N-bis(cyanomethyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling and safety measures due to the presence of cyanide groups.
Chemical Reactions Analysis
4-tert-butyl-N,N-bis(cyanomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-tert-butyl-N,N-bis(cyanomethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N,N-bis(cyanomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
4-tert-butyl-N,N-bis(cyanomethyl)benzamide can be compared with other benzamide derivatives, such as:
N,N-dimethylbenzamide: Lacks the tert-butyl and cyanomethyl groups, resulting in different chemical properties and reactivity.
4-tert-butylbenzamide: Contains the tert-butyl group but lacks the cyanomethyl groups, leading to different applications and reactivity.
N,N-bis(cyanomethyl)benzamide: Similar structure but without the tert-butyl group, affecting its stability and interactions with biological targets.
The uniqueness of this compound lies in its combination of tert-butyl and cyanomethyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Properties
Molecular Formula |
C15H17N3O |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-tert-butyl-N,N-bis(cyanomethyl)benzamide |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)13-6-4-12(5-7-13)14(19)18(10-8-16)11-9-17/h4-7H,10-11H2,1-3H3 |
InChI Key |
SGEDVNOZOQJQBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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